4-nitro-N-{4-[5-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}benzamide
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Overview
Description
N-[4-(5-BENZOYL-1H-13-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzoyl group, a benzodiazole moiety, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-BENZOYL-1H-13-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Nitrobenzamide Group: The final step involves the coupling of the benzodiazole derivative with 4-nitrobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of N-[4-(5-BENZOYL-1H-13-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-BENZOYL-1H-13-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Reduction of Benzoyl Group: Formation of the corresponding alcohol derivative.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(5-BENZOYL-1H-13-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a fluorescent probe for studying biological processes due to its strong fluorescence properties.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(5-BENZOYL-1H-13-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting cell proliferation. It can also interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
N-[4-(5-BENZOYL-1H-13-BENZODIAZOL-2-YL)PHENYL]-4-NITROBENZAMIDE can be compared with other benzodiazole derivatives, such as:
N-[4-(5-BENZOYL-1H-13-BENZODIAZOL-2-YL)PHENYL]-4-AMINOBENZAMIDE: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
N-[4-(5-BENZOYL-1H-13-BENZODIAZOL-2-YL)PHENYL]-4-METHOXYBENZAMIDE: Contains a methoxy group, which can influence the compound’s electronic properties and reactivity.
N-[4-(5-BENZOYL-1H-13-BENZODIAZOL-2-YL)PHENYL]-4-CHLOROBENZAMIDE: The presence of a chloro group can enhance the compound’s stability and alter its reactivity.
Properties
Molecular Formula |
C27H18N4O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[4-(6-benzoyl-1H-benzimidazol-2-yl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C27H18N4O4/c32-25(17-4-2-1-3-5-17)20-10-15-23-24(16-20)30-26(29-23)18-6-11-21(12-7-18)28-27(33)19-8-13-22(14-9-19)31(34)35/h1-16H,(H,28,33)(H,29,30) |
InChI Key |
CGRJCSSALLIDGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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